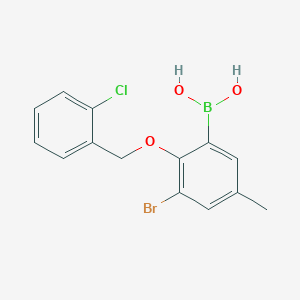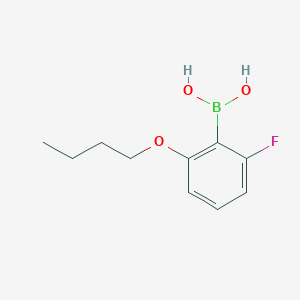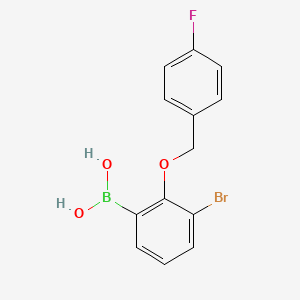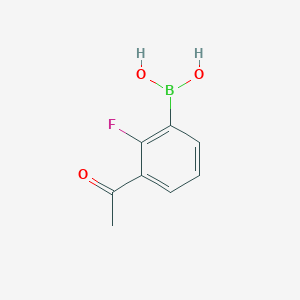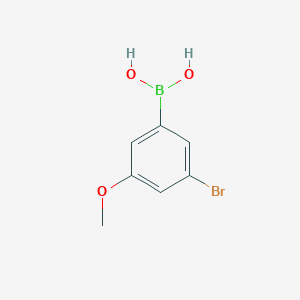![molecular formula C12H17NO B1284344 [3-(吡咯啉-1-基甲基)苯基]甲醇 CAS No. 91271-59-9](/img/structure/B1284344.png)
[3-(吡咯啉-1-基甲基)苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is a chemical compound with the linear formula C12H18N2 . It has a molecular weight of 190.29 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is a solid or liquid at room temperature . More specific physical and chemical properties are not detailed in the search results.科学研究应用
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol”, is widely used in medicinal chemistry due to its versatility and biological activity. This compound can serve as a scaffold for developing novel biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules .
Biological Activity: Stereoselectivity and Enantioselectivity
The stereogenicity of the pyrrolidine ring’s carbons in “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is crucial in the development of selective and potent therapeutic agents .
Antimicrobial Applications
Derivatives of pyrrolidine, such as “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol”, have shown promising antimicrobial effects. They can be used to develop new compounds with activity against various infections, including resistant strains .
Anticancer Research
Pyrrolidine derivatives are being explored for their anticancer properties. The introduction of “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” into cancer research could lead to the synthesis of novel compounds with potential antitumor activities .
Anti-inflammatory and Analgesic Effects
The compound’s pyrrolidine moiety has been associated with anti-inflammatory and analgesic effects. This makes it a valuable candidate for the synthesis of new drugs aimed at treating inflammatory diseases and pain management .
Neuropharmacology: Antidepressant and Anticonvulsant Properties
Research has indicated that pyrrolidine derivatives exhibit antidepressant and anticonvulsant activities. “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” could be used to develop new treatments for neurological disorders .
Agrochemical Industry: Pesticides and Herbicides
The structural diversity offered by pyrrolidine derivatives makes them suitable for use in the agrochemical industry. “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” could be utilized in the design of new pesticides and herbicides with enhanced efficacy .
Material Science: Organic Synthesis and Functional Materials
In material science, “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” can be used as an intermediate in organic synthesis to create functional materials with specific properties for various applications .
安全和危害
“[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, which is a part of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol. For instance, the compound is considered hazardous and may cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area . It should also be stored in a tightly closed container in a well-ventilated place .
属性
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,14H,1-2,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFREPVLJDRBOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586196 |
Source


|
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91271-59-9 |
Source


|
| Record name | 3-(1-Pyrrolidinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

